(4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate
Overview
Description
(4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate is an organic compound with a complex structure that includes a pyran ring, a phenyl group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylmethoxy-substituted pyranone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate ester to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, (4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate serves as a versatile intermediate for the preparation of various heterocyclic compounds. Its reactivity makes it useful in constructing complex molecular architectures.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its ability to undergo various chemical transformations makes it valuable for creating functional materials.
Mechanism of Action
The mechanism of action of (4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its structural features allow it to fit into receptor binding sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4-oxo-5-phenylmethoxypyran-2-yl)methyl thiocyanate: This compound has a similar structure but with a thiocyanate group instead of a methanesulfonate group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another compound with a similar pyran ring structure but different functional groups.
Uniqueness
(4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methanesulfonate ester group makes it particularly reactive in nucleophilic substitution reactions, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H14O6S |
---|---|
Molecular Weight |
310.32 g/mol |
IUPAC Name |
(4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C14H14O6S/c1-21(16,17)20-9-12-7-13(15)14(10-18-12)19-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
InChI Key |
QETPXXHOQLDCDI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=O)C(=CO1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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